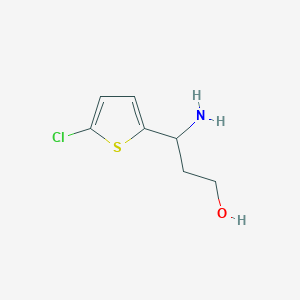

3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H10ClNOS |

|---|---|

Molecular Weight |

191.68 g/mol |

IUPAC Name |

3-amino-3-(5-chlorothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2 |

InChI Key |

GNWAGCGACSWXMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Background

| Property | Data |

|---|---|

| Compound Name | 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol |

| Molecular Formula | C7H10ClNOS |

| Molecular Weight | 191.68 g/mol |

| CAS Number | 1215944-73-2 |

| IUPAC Name | This compound |

| Structural Features | Amino alcohol with a 5-chlorothiophene ring |

This compound is an amino alcohol derivative containing a thiophene ring substituted with chlorine at the 5-position. It is of interest in pharmaceutical and chemical research due to its unique structural features and potential as a synthetic intermediate.

Preparation Methods of this compound

General Synthetic Strategy

The preparation of this compound typically involves the functionalization of a 5-chlorothiophene derivative with an amino alcohol moiety. The key synthetic steps include:

- Introduction of the amino group at the 3-position of the propanol chain.

- Attachment or retention of the 5-chlorothiophene ring system.

- Control of stereochemistry and purity through reaction conditions and purification.

Detailed Synthetic Routes

Acylation and Amination Approach

From patent WO2008080891A2, a related synthetic approach involves:

- Acylation of an amine with a 5-chlorothiophene-containing acid derivative or activated acid (e.g., acid chloride or anhydride).

- Use of solvents such as methylene chloride, chloroform, tetrahydrofuran, or dimethylformamide.

- Reaction temperatures ranging from -20°C to 160°C, optimized for yield and purity.

- Use of activating agents such as isobutyl chloroformate, thionyl chloride, or carbodiimides to facilitate amide bond formation.

- Subsequent reduction or functional group manipulation to yield the amino alcohol structure.

This method emphasizes the formation of amide intermediates that can be further converted to the target amino alcohol compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Methylene chloride, chloroform, THF, DMF | Selected based on solubility and reactivity |

| Temperature Range | -20°C to 160°C | Controlled to optimize reaction rate and selectivity |

| Activating Agents | Isobutyl chloroformate, thionyl chloride, carbodiimides | Facilitate acylation and amide bond formation |

| Reaction Time | Variable (hours to days) | Dependent on scale and reagent reactivity |

| Purification Methods | Crystallization, chromatography | To achieve high purity and crystallinity |

| Analytical Techniques | NMR, HPLC, DSC, TG | Confirm structure, purity, and thermal properties |

These conditions are derived from patent experimental sections and chemical synthesis literature, ensuring reproducibility and high-quality product formation.

Analytical Characterization

- Crystallinity and Purity: The compound can be isolated as an anhydrous crystalline form with high purity, suitable for pharmaceutical applications.

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine melting point and loss on drying, critical for quality control.

- Spectroscopy: Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm the molecular structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acylation of amine with activated acid derivatives | Acid chlorides/anhydrides, solvents (DCM, THF), activating agents (carbodiimides) | High purity, scalable, well-established | Requires careful control of temperature and moisture |

| Direct reaction of thiophene derivatives with amino alcohols | Amino alcohols, nucleophilic substitution or reductive amination | Simpler route, fewer steps | May require extensive purification |

| Reduction of amide intermediates | Reducing agents (e.g., LiAlH4 or equivalents) | Access to amino alcohols from amides | Sensitive reagents, safety considerations |

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of a primary amine.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects

- Chlorothiophene Position: The position of the chlorine atom on the thiophene ring (5- vs. 3-) significantly influences electronic properties.

- Aromatic Ring Variation: Replacing the thiophene with a phenyl group (as in (S)-2-Amino-3-phenylpropan-1-ol) eliminates sulfur’s electronic contributions, reducing polarity and possibly altering solubility . Introducing a fluorine atom on the phenyl ring (e.g., 4-fluorophenyl in ) enhances electronegativity, which could improve metabolic stability in drug design.

Steric and Stereochemical Considerations

- This feature may impact crystal packing (as inferred from crystallography tools like SHELX and Mercury ) or substrate recognition in enzymatic processes.

- The chiral center in (S)-configured analogs (e.g., ) highlights the importance of stereochemistry in biological activity, though specific data on enantiomeric selectivity are absent in the provided evidence.

Hydrogen Bonding and Crystal Packing

and emphasize the role of hydrogen bonding in molecular aggregation. The amino and hydroxyl groups in these compounds likely participate in intermolecular hydrogen bonds, influencing crystal lattice stability. Tools like Mercury’s Materials Module could enable comparative analysis of packing motifs between analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 3-Amino-3-(5-chlorothiophen-2-yl)propan-1-ol?

- Methodology :

- Starting Materials : Begin with halogenated thiophene derivatives (e.g., 5-chlorothiophen-2-carbaldehyde) for nucleophilic substitution or reductive amination. highlights alkylation protocols using tetrazole intermediates, which can be adapted for regioselective synthesis .

- Reaction Conditions : Optimize temperature (20–80°C), solvent polarity (e.g., EtOAc or THF), and inert atmospheres to minimize side reactions. Catalytic hydrogenation or borohydride reduction may stabilize intermediates .

- Purification : Use flash chromatography (e.g., 50–75% EtOAc/hexanes gradient) or recrystallization for isomer separation .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology :

- X-ray Crystallography : Employ SHELXL for refinement of high-resolution crystal structures, leveraging intensity data and twinning correction for accuracy .

- Spectroscopy : Use and NMR to confirm regiochemistry (e.g., coupling constants for thiophene protons) and chiral HPLC to resolve enantiomers .

- Software Tools : Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonding networks) and packing patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and respiratory protection due to acute toxicity (H302, H315) and respiratory irritation risks (H335) .

- Ventilation : Use fume hoods to avoid aerosol formation. Store at <28°C in干燥, inert environments to prevent degradation .

- Spill Management : Absorb with silica gel, avoid water flushing, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does regioselectivity influence the synthesis of derivatives, and how can it be controlled?

- Methodology :

- Alkylation Studies : As shown in , regioselectivity in tetrazole alkylation depends on solvent polarity and nucleophile strength. For example, EtOAc favors 2H-tetrazole isomers (76% yield) over 1H isomers (22%) due to steric effects .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents can enhance selectivity for thiophene functionalization .

- Table :

| Reaction Condition | Major Product | Yield (%) |

|---|---|---|

| EtOAc, 25°C | 2H-tetrazole | 76 |

| DMF, 80°C | 1H-tetrazole | 22 |

Q. What structure-activity relationships (SAR) are observed in pharmacological studies of analogs?

- Methodology :

- Comparative Analysis : Compare bioactivity of structural analogs (e.g., halogen positioning, chirality). shows that (S)-enantiomers exhibit higher receptor binding than (R)-forms due to steric complementarity .

- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like serotonin transporters .

- Table :

| Compound | Biological Activity | Key Feature |

|---|---|---|

| (S)-3-Amino-3-(4-F-phenyl)propanol | Serotonin reuptake inhibition | Chiral hydroxyl group |

| 3-Amino-3-(3-Br-phenyl)propanol | Neuroprotective activity | Bromine enhances lipophilicity |

Q. How can crystallographic data resolve contradictions in reported structural data?

- Methodology :

- Data Validation : Apply SHELXL’s twin refinement for overlapping diffraction patterns. For ambiguous electron density, use omit maps to exclude biased interpretations .

- Software Integration : Cross-validate Mercury’s void analysis with ConQuest database entries to identify packing anomalies .

Q. What advanced techniques are used for chiral resolution and enantiomeric purity assessment?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.